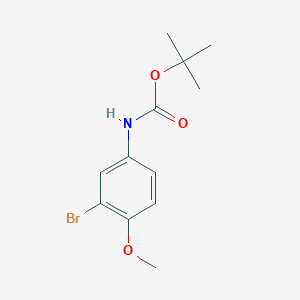
tert-Butyl (3-bromo-4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-bromo-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo substituent, and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-4-methoxyphenyl)carbamate typically involves the reaction of 3-bromo-4-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-bromo-4-methoxyaniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-bromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
tert-Butyl (3-bromo-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-bromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromo and methoxy substituents may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (4-bromo-3-methoxyphenyl)carbamate
- tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate
Uniqueness
tert-Butyl (3-bromo-4-methoxyphenyl)carbamate is unique due to the specific combination of its substituents, which confer distinct reactivity and biological activity. The presence of both bromo and methoxy groups on the phenyl ring allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H16BrNO3 |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
NENXSUFMKWCUBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)
![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)

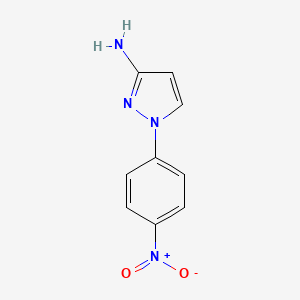

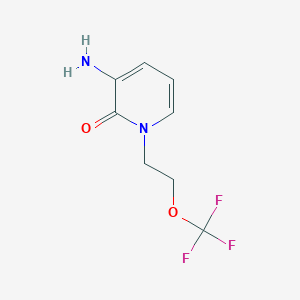
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13537491.png)

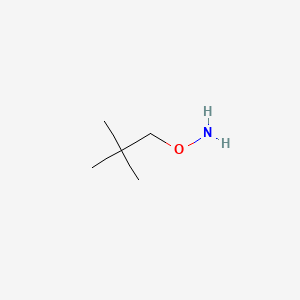
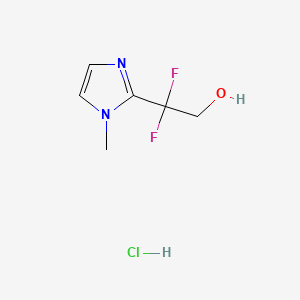


![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)
